
4-Bromo-9,9-dimethyl-9,10-dihydroacridine
Vue d'ensemble
Description
4-Bromo-9,9-dimethyl-9,10-dihydroacridine is a useful research compound. Its molecular formula is C15H14BrN and its molecular weight is 288.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-9,9-dimethyl-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-9,9-dimethyl-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
OLED Applications
4-Bromo-9,9-dimethyl-9,10-dihydroacridine and its derivatives have significant applications in the field of organic light-emitting diodes (OLEDs). They are used in the development of host materials for phosphorescent OLEDs due to their ability to retain triplet energy and contribute to the thermal and morphological stabilities of the host material. This application enhances the performance of blue and red phosphorescent OLEDs, achieving notable external quantum efficiencies (Liu et al., 2016)(Liu et al., 2016).
Synthesis of Novel Compounds
The compound is utilized in the synthesis of novel materials, particularly in the creation of efficient blue thermally activated delayed fluorescence (TADF) emitters. The bulky acridine moieties of this compound, when linked with triarylboron groups, lead to the construction of molecules with high photoluminescent quantum yields and distinct TADF characteristics. These properties are crucial for the development of solution-processed OLEDs exhibiting blue emissions (Chen et al., 2021)(Chen et al., 2021).
Exciton Blocking Layer in OLEDs
In the context of OLEDs, a derivative of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine, namely 9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine, is used as a high triplet energy material. This material functions as an exciton blocking layer in blue phosphorescent OLEDs, contributing to improved quantum efficiency and enhanced device lifespan (Seo et al., 2015)(Seo et al., 2015).
Bipolar Compounds for OLEDs
Another application of 9,9-dimethyl-9,10-dihydroacridine derivatives is in the design of bipolar compounds for OLEDs. These compounds, when synthesized and applied in OLEDs, show high efficiency and impressive device performance, particularly in green phosphorescent OLEDs. This application demonstrates the versatility of acridine derivatives in the field of optoelectronics (Reddy et al., 2016)(Reddy et al., 2016).
Propriétés
IUPAC Name |
4-bromo-9,9-dimethyl-10H-acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYOJVEASEYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=CC=CC=C31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-9,9-dimethyl-9,10-dihydroacridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



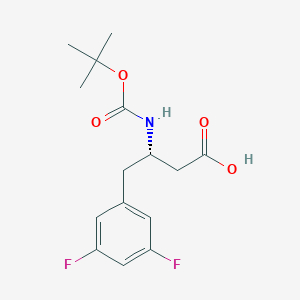
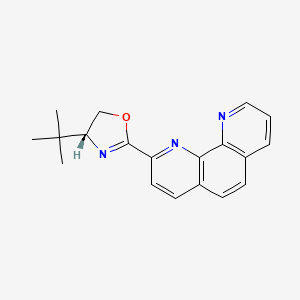
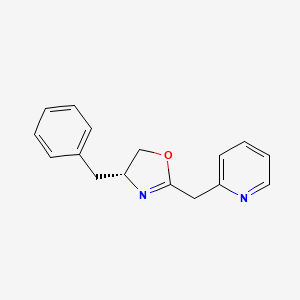

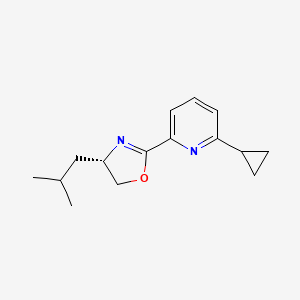
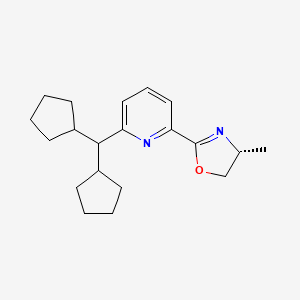
![2',5'-Bis((1H-imidazol-1-yl)methyl)-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8246381.png)
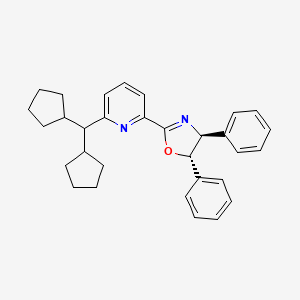
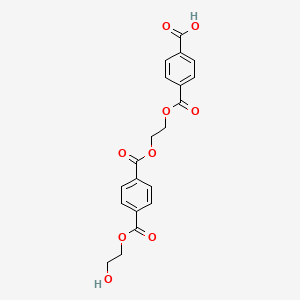
![5'-(4-Carboxyphenyl)-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8246396.png)
![4',4''''-[5'-(4-[2,2':6',2''-Terpyridin]-4'-ylphenyl)[1,1':3',1''-terphenyl]-4,4''-diyl]bis[2,2':6',2''-terpyridine]](/img/structure/B8246398.png)

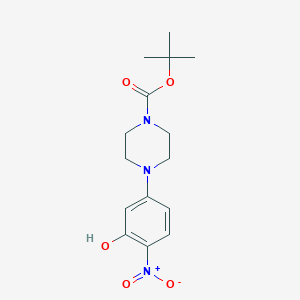
![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)